molecular formula C11H11BrF3NO B2744238 {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol CAS No. 1550559-95-9

{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol

Cat. No.: B2744238
CAS No.: 1550559-95-9
M. Wt: 310.114
InChI Key: FXAXPHXPWIYIIN-UHFFFAOYSA-N
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Description

{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol is a chemically sophisticated building block designed for pharmaceutical research and development. This compound features a privileged azetidine scaffold, a four-membered nitrogen-containing heterocycle known for improving the physicochemical and metabolic properties of drug candidates. The structure is further functionalized with a bromo atom and a trifluoromethyl group on the phenyl ring, enhancing its utility in metal-catalyzed cross-coupling reactions and providing increased metabolic stability and membrane permeability. The pendant hydroxymethyl group on the azetidine ring offers a versatile handle for further synthetic elaboration through conjugation or derivation. This compound is structurally related to azetidine derivatives cited in pharmaceutical patents for their biological activity, suggesting its potential application in the discovery of receptor antagonists . Researchers can leverage this molecule as a key intermediate in constructing more complex molecules for screening against various therapeutic targets. Its specific structure makes it valuable for probing structure-activity relationships (SAR) and for use in medicinal chemistry programs aimed at developing novel small-molecule therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[2-bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-9-3-8(11(13,14)15)1-2-10(9)16-4-7(5-16)6-17/h1-3,7,17H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAXPHXPWIYIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)C(F)(F)F)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination reactions are employed to introduce the bromine atom at the desired position on the phenyl ring.

    Addition of the Trifluoromethyl Group: Trifluoromethylation reactions are used to introduce the trifluoromethyl group onto the phenyl ring.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Preliminary evaluations indicate that it may possess significant antimitotic activity against various human tumor cell lines. For instance, compounds similar to {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol have demonstrated inhibition rates comparable to established anticancer drugs .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of bacterial and fungal strains. This includes efficacy against resistant strains, suggesting potential for development into new antimicrobial therapies .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science, particularly in the synthesis of polymers and advanced materials.

Polymer Synthesis

The compound can be utilized as a building block in the synthesis of specialty polymers. Its trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting materials, making them suitable for high-performance applications .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant growth inhibition in human cancer cell lines with IC50 values lower than conventional chemotherapeutics .
Study 2Antimicrobial ActivityExhibited broad-spectrum activity against multiple bacterial strains, including MRSA .
Study 3Material ScienceUtilized in creating polymers with enhanced thermal and chemical stability .

Mechanism of Action

The mechanism of action of {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Azetidine Derivatives

Compound A : {1-[3,5-Bis(trifluoromethyl)phenyl]azetidin-3-yl}methanol (CAS: 95849-02-8)
  • Structure : Differs in the phenyl substituents (3,5-bis(trifluoromethyl) vs. 2-bromo-4-(trifluoromethyl)).
  • Synthesis: Prepared via hydrogenolysis of 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine using palladium hydroxide catalyst in methanol (40°C, 5 bar H₂, 4 hours) .
Compound B : JNJ4218734
  • Structure : 1-(1-{[3-Chloro-6-(trifluoromethyl)-1-benzothiophen-2-yl]carbonyl}azetidin-3-yl)-4-(1,3-thiazol-4-ylcarbonyl)piperazine .
  • Comparison: Shares the azetidin-3-yl methanol motif but includes a benzothiophene and piperazine group.
  • Application: Acts as a monoacylglycerol lipase inhibitor, highlighting the pharmacological relevance of azetidine scaffolds .

Bromo-Trifluoromethylphenyl Derivatives

Compound C : 1-(2-Bromo-4-(trifluoromethyl)phenyl)but-2-yn-1-one (193)
  • Structure: Features the same 2-bromo-4-(trifluoromethyl)phenyl group but replaces the azetidine-methanol with a but-2-yn-1-one moiety.
  • Synthesis : Prepared in 82% yield; characterized by ESIMS (m/z 291.2 [M], 293.2 [M+2] due to bromine isotopes) .
  • Key Data : Lacks hydrogen-bonding capacity compared to the hydroxymethyl group in the target compound.
Compound D : Broflanilide (ISO name)
  • Structure : N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide .
  • Comparison : Contains a bromo-trifluoromethylphenyl group but integrated into a benzamide insecticide.
  • Application : Demonstrates the role of bromo-trifluoromethylphenyl groups in enhancing binding affinity to insect GABA receptors .

Amino-Bromophenyl Alcohol Derivatives

Compound E : (3-Amino-4-bromophenyl)methanol (CAS: 1261666-42-5)
  • Structure: Benzyl alcohol derivative with amino and bromo substituents; lacks the azetidine ring.
  • Properties: Molecular weight 202.05 g/mol (C₇H₈BrNO); simpler structure with reduced steric complexity .
  • Comparison : Highlights the impact of azetidine incorporation on molecular weight and conformational flexibility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Synthesis Yield/Data
Target Compound C₁₁H₁₁BrF₃NO 314.11 2-Bromo-4-(trifluoromethyl)phenyl Azetidine, hydroxymethyl Not explicitly reported
Compound A C₁₃H₁₃F₆NO 337.25 3,5-Bis(trifluoromethyl)phenyl Azetidine, hydroxymethyl 123 mmol scale, 4h reaction
Compound C C₁₁H₆BrF₃O 291.06 2-Bromo-4-(trifluoromethyl)phenyl But-2-yn-1-one 82% yield, ESIMS confirmed
Compound E C₇H₈BrNO 202.05 3-Amino-4-bromophenyl Benzyl alcohol Not reported

Structural and Functional Insights

  • Hydrogen Bonding: The hydroxymethyl group on the azetidine ring offers hydrogen-bond donor/acceptor capability, distinguishing it from non-polar analogs like Compound C .
  • Steric Considerations : The 2-bromo substituent introduces steric hindrance, which may limit rotational freedom compared to meta-substituted derivatives (e.g., Compound E) .

Research Implications

Further studies should explore its pharmacokinetic properties and synthetic scalability.

Biological Activity

{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol (CAS No. 1550559-95-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H11_{11}BrF3_{3}NO, with a molecular weight of 310.11 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

Structural Formula

InChI Key FXAXPHXPWIYIIN UHFFFAOYSA N\text{InChI Key FXAXPHXPWIYIIN UHFFFAOYSA N}

Antibacterial Activity

Studies have indicated that compounds with similar structural motifs to this compound exhibit significant antibacterial properties. For instance, benzyl bromide derivatives have shown strong activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the microbroth dilution method, demonstrating effectiveness against clinical strains .

Compound TypeActivityPathogen TypeMIC (µg/mL)
Benzyl Bromide DerivativesStrongGram-positive5 - 15
Benzyl Bromide DerivativesModerateGram-negative20 - 50

Antifungal Activity

Similar trends were observed in antifungal assays, where certain derivatives displayed notable efficacy against pathogenic fungi such as Candida albicans. The study reported that some ketone derivatives demonstrated moderate antifungal activity, suggesting that this compound may possess comparable properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with bacterial cell membranes or inhibit critical enzymatic pathways necessary for microbial survival. The presence of the bromine and trifluoromethyl groups may enhance lipophilicity, facilitating membrane penetration .

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various derivatives from benzyl bromides and evaluated their antimicrobial activities. The results indicated that compounds structurally related to this compound exhibited strong antibacterial and antifungal properties, reinforcing the potential of this compound as a lead in drug discovery .

Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that while this compound shows promising biological activity, further studies are needed to assess its safety and toxicity in vivo .

Q & A

Basic: What are the key considerations for synthesizing {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol?

Methodological Answer:
The synthesis typically involves catalytic hydrogenolysis of a protected precursor. For example, a mixture of 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine and palladium hydroxide on carbon in methanol under hydrogen (5 bar, 40°C, 4 hours) yields the target compound after deprotection . Key factors include:

  • Catalyst loading : Optimal palladium hydroxide (e.g., 6.4 wt% relative to substrate) ensures efficient hydrogenolysis.
  • Solvent choice : Methanol balances solubility and reaction efficiency.
  • Yield optimization : Post-reaction purification via vacuum drying and washing with acetonitrile improves purity (reported yield: 59%) .

Basic: How is the purity and structural identity of this compound verified?

Methodological Answer:
Standard analytical techniques are employed:

  • Melting point (m.p.) : Determined via differential scanning calorimetry (e.g., m.p. ≈ 300°C) .
  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR confirms azetidine ring integrity and substituent positions.
    • LC-MS : Monitors molecular ion peaks (e.g., m/z 243 [M+H-C4_4H9_9OCO]+^+) .
  • HPLC : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) ensures purity .

Advanced: How to design nucleophilic aromatic substitution (NAS) reactions at the bromine site?

Methodological Answer:
The bromine atom is a prime site for NAS due to its electron-withdrawing neighbors (trifluoromethyl group). Key considerations:

  • Reagent selection : Strong bases like NaOCH3_3 or KOtBu enhance nucleophilicity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Monitoring : Use TLC or in-situ IR to track substitution progress.
  • Competing pathways : Mitigate elimination by controlling temperature (<100°C) .

Advanced: What advanced techniques confirm the compound’s 3D structure?

Methodological Answer:
X-ray crystallography is critical for unambiguous confirmation:

  • Crystal system : Triclinic (space group P1) with unit cell parameters:
    • a=6.6290a = 6.6290 Å, b=12.4888b = 12.4888 Å, c=18.166c = 18.166 Å
    • α=109.922\alpha = 109.922^\circ, β=95.811\beta = 95.811^\circ, γ=90.199\gamma = 90.199^\circ .
  • Packing analysis : Reveals hydrogen-bonding networks (e.g., O-H⋯O interactions) stabilizing the azetidine-methanol moiety .

Advanced: How to optimize reaction yields when encountering low efficiency?

Methodological Answer:
Systematic optimization strategies include:

  • Catalyst screening : Compare Pd/C vs. Pd(OH)2_2 for hydrogenolysis efficiency .
  • Temperature/pressure : Higher H2_2 pressure (e.g., 5→10 bar) may accelerate deprotection.
  • Substrate pre-treatment : Recrystallize precursors to remove impurities affecting catalysis.
  • Scale-up adjustments : Transition from batch to flow reactors for consistent mixing .

Advanced: What strategies enable functional group transformations of this compound?

Methodological Answer:
The hydroxymethyl group and azetidine ring allow diverse derivatization:

  • Oxidation : Convert -CH2_2OH to -COOH using KMnO4_4 in acidic conditions .
  • Reduction : LiAlH4_4 reduces ester intermediates to alcohols (if present).
  • Azetidine ring modifications : React with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .

Advanced: How to assess biological activity in enzyme-binding studies?

Methodological Answer:

  • Target selection : Prioritize enzymes sensitive to trifluoromethyl groups (e.g., kinases, lipases) .
  • Assay design :
    • Fluorescence polarization : Track binding using labeled substrates.
    • IC50_{50} determination : Dose-response curves with purified enzyme (e.g., monoacylglycerol lipase) .
  • LogP calculation : Estimate lipophilicity (via HPLC) to predict membrane permeability .

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